molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8

3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2769612
CAS RN: 1158097-77-8
M. Wt: 288.303
InChI Key: KMDCDRBSADCOGA-UHFFFAOYSA-N
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Description

3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid, commonly known as MPP, is a novel compound synthesized through a multi-step process. MPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, studies have shown that MPP can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Moreover, MPP has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. In vitro studies have shown that MPP can inhibit the proliferation of cancer cells and induce apoptosis. Moreover, MPP has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, MPP has been found to have low toxicity, which makes it suitable for in vitro and in vivo studies.
However, MPP also has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Moreover, MPP has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of MPP. One potential direction is to explore its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Moreover, researchers can investigate the use of MPP as a drug delivery system for the treatment of various diseases. Finally, researchers can explore the potential use of MPP as a modulator of enzyme activity, which can be useful in the treatment of various diseases.
Conclusion:
In conclusion, MPP is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis method of MPP involves a multi-step process, and it has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. MPP has been found to have several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of MPP, including its potential use as an anti-inflammatory agent, drug delivery system, and modulator of enzyme activity.

Synthesis Methods

The synthesis of MPP involves a multi-step process that starts with the reaction of 2-methoxyphenol with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a cyclization reaction with hydrazine hydrate to yield 3-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazole. Finally, the addition of acetic anhydride and propenoic acid to the pyrazole compound leads to the formation of MPP.

Scientific Research Applications

MPP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MPP has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, MPP has also been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
In pharmacology, MPP has been studied for its potential use as a drug delivery system. Researchers have found that MPP can be used to deliver drugs to specific tissues and organs, thereby reducing the toxicity of the drugs and improving their efficacy.
In biochemistry, MPP has been investigated for its ability to modulate the activity of enzymes. Researchers have found that MPP can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases.

properties

IUPAC Name

(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDCDRBSADCOGA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid

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